molecular formula C12H21N3OS B11174019 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide

Cat. No.: B11174019
M. Wt: 255.38 g/mol
InChI Key: DKJWTIRGLJUSHV-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide: is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with 2-methylpentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions with reagents such as alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide is unique due to the presence of both a tert-butyl group and a methylpentanamide moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity. Compared to other thiadiazole derivatives, this compound may exhibit different reactivity and selectivity in chemical reactions and biological assays .

Properties

Molecular Formula

C12H21N3OS

Molecular Weight

255.38 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-methylpentanamide

InChI

InChI=1S/C12H21N3OS/c1-6-7-8(2)9(16)13-11-15-14-10(17-11)12(3,4)5/h8H,6-7H2,1-5H3,(H,13,15,16)

InChI Key

DKJWTIRGLJUSHV-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)NC1=NN=C(S1)C(C)(C)C

Origin of Product

United States

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